2-N-(2-phenylethyl)propane-1,2-diamine
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Overview
Description
2-N-(2-phenylethyl)propane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to a carbon skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-N-(2-phenylethyl)propane-1,2-diamine typically involves the reaction of 1,2-dichloropropane with phenylethylamine. The reaction is carried out in the presence of a catalyst, such as Al2O3 or crystalline aluminosilicate, under high-pressure conditions (8-12 MPa) and elevated temperatures (160-180°C). Liquid ammonia is used as the solvent, and the reaction is maintained for 4-5 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring of reaction conditions to ensure complete conversion of reactants. The final product is purified through rectification to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-N-(2-phenylethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
2-N-(2-phenylethyl)propane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-N-(2-phenylethyl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the phenylethyl group.
N,N’-bis(2-phenylethyl)ethane-1,2-diamine: A related compound with two phenylethyl groups attached to the diamine structure
Uniqueness
2-N-(2-phenylethyl)propane-1,2-diamine is unique due to the presence of the phenylethyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for the synthesis of chiral ligands and catalysts, as well as for its potential biological activities .
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(9-12)13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 |
InChI Key |
JKRLDNPTLLLNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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